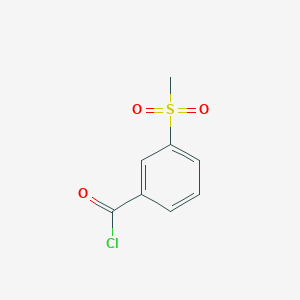

3-(Methylsulfonyl)benzoyl chloride

Description

Properties

IUPAC Name |

3-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRMQZNFPIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622766 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54857-54-4 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Methylsulfonyl)benzoyl chloride chemical structure and properties

An In-depth Technical Guide to 3-(Methylsulfonyl)benzoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylsulfonyl)benzoyl chloride (CAS No. 54857-54-4) is a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. Possessing both a reactive acyl chloride and a polar methylsulfonyl group, it serves as a valuable building block for introducing the 3-methylsulfonylbenzoyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on its application as an intermediate in the development of complex organic molecules, supported by detailed, field-proven experimental protocols and safety guidelines for its handling and use in a laboratory setting.

Chemical Identity and Molecular Structure

3-(Methylsulfonyl)benzoyl chloride is a substituted aromatic acyl chloride. The structure consists of a central benzene ring substituted at the 1-position with a highly reactive benzoyl chloride group and at the 3-position (meta) with an electron-withdrawing methylsulfonyl (sulfone) group. This substitution pattern dictates its reactivity and physicochemical properties.

-

IUPAC Name: 3-(Methylsulfonyl)benzoyl chloride

-

Synonyms: m-Methylsulfonylbenzoyl chloride, 3-Methanesulfonyl-benzoyl chloride[1]

-

CAS Number: 54857-54-4[1]

-

Molecular Formula: C₈H₇ClO₃S[1]

-

Molecular Weight: 218.66 g/mol [1]

The presence of the acyl chloride functional group makes the molecule an excellent acylating agent, while the methylsulfonyl group enhances polarity and can participate in hydrogen bonding, a feature often exploited in drug design to improve pharmacokinetic profiles.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a high-yield procedure for a structurally analogous compound.[2]

Materials:

-

3-(Methylsulfonyl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, ~0.02 eq)

-

Anhydrous Toluene (optional, as solvent)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask, add 3-(methylsulfonyl)benzoic acid. If desired, add anhydrous toluene to facilitate stirring.

-

Reagent Addition: Slowly add the thionyl chloride to the flask at room temperature with stirring. Following this, add the catalytic amount of DMF.

-

Reaction: Heat the reaction mixture to reflux (or to ~90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation, to yield the crude 3-(methylsulfonyl)benzoyl chloride.

-

Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation.

Reactivity and Applications in Drug Development

The utility of 3-(methylsulfonyl)benzoyl chloride stems from its dual functionality. It is primarily employed as a benzoylating agent to introduce the 3-(methylsulfonyl)benzoyl group into molecules containing nucleophilic moieties.

Key Reactions:

-

Amidation: Reacts readily with primary and secondary amines to form stable benzamides. This is one of the most common applications in medicinal chemistry for linking molecular fragments.

-

Esterification: Reacts with alcohols and phenols to form the corresponding benzoate esters. This can be used to install the benzoyl group as a protecting group or as part of the final molecular structure.

-

Friedel-Crafts Acylation: It can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.[3]

The methylsulfonyl group is recognized as a valuable substituent in drug design. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. Therefore, 3-(methylsulfonyl)benzoyl chloride serves as a key intermediate for synthesizing biologically active compounds and pharmaceutical agents.[4]

Caption: Key acylation reactions of 3-(methylsulfonyl)benzoyl chloride.

Detailed Experimental Protocol: N-Acylation (Amidation)

This protocol describes a general procedure for the acylation of a primary amine.

Materials:

-

3-(Methylsulfonyl)benzoyl chloride (1.0 eq)

-

Primary amine (e.g., Aniline) (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine and triethylamine in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Dissolve 3-(methylsulfonyl)benzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-(3-(methylsulfonyl)benzoyl)amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

While experimental spectra for 3-(methylsulfonyl)benzoyl chloride are not widely available in public databases, its structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~8.5 ppm (s, 1H): Aromatic proton at C2 (between the two electron-withdrawing groups).

-

δ ~8.3 ppm (d, 1H): Aromatic proton at C6.

-

δ ~8.2 ppm (d, 1H): Aromatic proton at C4.

-

δ ~7.8 ppm (t, 1H): Aromatic proton at C5.

-

δ ~3.1 ppm (s, 3H): Methyl protons of the sulfonyl group (SO₂-CH₃).

-

-

¹³C NMR (predicted, CDCl₃):

-

δ ~168 ppm: Carbonyl carbon (C=O) of the acyl chloride.

-

δ ~140-128 ppm: Four aromatic carbons (CH) and two quaternary aromatic carbons.

-

δ ~45 ppm: Methyl carbon of the sulfonyl group (SO₂-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

~1775 cm⁻¹ (strong): C=O stretching vibration, characteristic of an aromatic acyl chloride. A Fermi resonance overtone may appear at ~1735 cm⁻¹.

-

~1310 cm⁻¹ and ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI): Expected molecular ion (M⁺) peaks at m/z 218 and 220 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Key Fragment: A prominent peak at m/z 183 corresponding to the loss of the chlorine atom ([M-Cl]⁺).

-

Safety, Handling, and Storage

3-(Methylsulfonyl)benzoyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Hazards:

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Avoid breathing vapors.

-

Keep away from water and sources of moisture.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, alcohols, amines, and strong bases.

-

Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

-

References

-

PubChem. (n.d.). 3-(Methylsulfanyl)benzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

- Phukan, K., & Phukan, P. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1353-1365.

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.

- Al-Obaidi, A. S. M., Al-Amiery, A. A., & Al-Majedy, Y. K. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 66(5), 327-333.

- Verstraete, B., Gemoets, H. P. L., & Van Aken, K. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 331-337.

- The Regioselective Acylation Reactions of Imidazopyridines. (n.d.).

- Bayer Aktiengesellschaft. (1994). Preparation of methylsulfonylbenzoic acids. CN1038584C.

- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.

- Li, J., et al. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559-3562.

-

PrepChem. (2018). Preparation of benzoyl chloride. Retrieved from [Link]

- Limin Chemical Co., Ltd. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. CN104292137B.

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 4. Buy 3-(Methylsulfonyl)benzenesulfonyl chloride | 5335-40-0 [smolecule.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity Profile of 3-(Methylsulfonyl)benzoyl Chloride vs. Benzoyl Chloride

Abstract

Acyl chlorides are pivotal reagents in modern organic synthesis, serving as highly reactive precursors for a multitude of functional groups. Their reactivity, however, is not uniform and can be precisely modulated through the strategic placement of substituents on the aromatic ring. This guide provides a comprehensive analysis of the reactivity profile of 3-(methylsulfonyl)benzoyl chloride in direct comparison to the parent compound, benzoyl chloride. We will explore the profound impact of the meta-positioned methylsulfonyl group—a potent electron-withdrawing substituent—on the electrophilicity of the carbonyl center. This fundamental electronic difference leads to significant, predictable, and synthetically useful variations in reaction kinetics and substrate scope for key transformations such as nucleophilic acyl substitution and Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these reactivity differences to optimize synthetic strategies, enhance reaction efficiency, and achieve specific chemical outcomes.

Introduction: The Role of Substituted Benzoyl Chlorides in Synthesis

Benzoyl chloride is a cornerstone acylating agent, widely used to introduce the benzoyl moiety in the synthesis of esters, amides, and ketones.[1][2] Its reactivity is the benchmark against which substituted analogues are measured. The introduction of a substituent onto the phenyl ring can dramatically alter the electron density at the carbonyl carbon, thereby tuning its reactivity.[3] This guide focuses on 3-(methylsulfonyl)benzoyl chloride, a derivative featuring a strongly deactivating methylsulfonyl (-SO₂CH₃) group. Understanding the electronic perturbations caused by this group is critical to predicting and exploiting the enhanced reactivity of this molecule compared to its unsubstituted counterpart.

Theoretical Framework: The Dominance of Electronic Effects

The reactivity of benzoyl chlorides in most common reactions, such as esterification or amidation, is governed by the mechanism of nucleophilic acyl substitution .[4] The central event in this mechanism is the attack of a nucleophile on the electrophilic carbonyl carbon. The more electron-deficient (i.e., more electrophilic) this carbon is, the faster the reaction proceeds.[5]

The key to understanding the reactivity difference between benzoyl chloride and 3-(methylsulfonyl)benzoyl chloride lies in the electronic nature of the methylsulfonyl group.

-

Benzoyl Chloride (Baseline Reactivity): The phenyl group itself has a mild electron-withdrawing inductive effect but can also participate in resonance. It provides the foundational reactivity profile.

-

3-(Methylsulfonyl)benzoyl Chloride (Enhanced Reactivity): The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group (EWG) . It deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the exocyclic carbonyl carbon. This influence is exerted through two primary mechanisms:

-

Inductive Effect (-I): The sulfur atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density away from the benzene ring through the sigma bond network.

-

Resonance Effect (-R): The sulfonyl group can also withdraw electron density via resonance, delocalizing the ring's π-electrons into its d-orbitals.

-

This potent electron withdrawal significantly depletes electron density from the carbonyl carbon, making it far more susceptible to attack by nucleophiles.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[6][7] It relates the rate constant (k) of a reaction to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of that substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The methylsulfonyl group possesses one of the largest positive σ values among common substituents, underscoring its powerful electron-withdrawing nature.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -H | N/A | 0.00 | Neutral (Reference) |

| -SO₂CH₃ | meta | +0.68 | Strongly Electron-Withdrawing[8] |

| -SO₂CH₃ | para | +0.72 | Strongly Electron-Withdrawing[9] |

Table 1: Hammett Substituent Constants.

The large positive σ value for the meta-methylsulfonyl group (+0.68) provides a clear quantitative basis for the enhanced electrophilicity of the carbonyl carbon in 3-(methylsulfonyl)benzoyl chloride.[8]

Comparative Reactivity Analysis

Nucleophilic Acyl Substitution

Due to the increased electrophilicity of its carbonyl carbon, 3-(methylsulfonyl)benzoyl chloride reacts significantly faster with nucleophiles than benzoyl chloride . This rate enhancement is observed across a wide range of nucleophiles, including alcohols, phenols, amines, and water.

-

Causality: The electron-withdrawing -SO₂CH₃ group lowers the energy of the negatively charged tetrahedral intermediate formed during the nucleophilic attack. This stabilization of the intermediate also stabilizes the transition state leading to it, thereby lowering the activation energy of the reaction and increasing the reaction rate.

This enhanced reactivity is particularly advantageous when:

-

Working with poorly nucleophilic substrates: Weakly nucleophilic alcohols or anilines that react sluggishly with benzoyl chloride will react more readily with the 3-(methylsulfonyl) derivative.

-

Requiring milder reaction conditions: High yields can often be achieved at lower temperatures or with shorter reaction times, which is beneficial for sensitive substrates.

-

Driving equilibria: In reversible reactions like esterification, the higher intrinsic reactivity can help push the equilibrium towards the product side.

Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically AlCl₃, to form a ketone.[10][11] The reaction proceeds via the formation of a highly electrophilic acylium ion.

Here, the influence of the -SO₂CH₃ group is more nuanced. While electron-withdrawing groups on the acyl chloride can destabilize the resulting acylium ion, they also increase the reactivity of the initial acyl chloride towards the Lewis acid. In practice, Friedel-Crafts reactions with acyl chlorides bearing strongly deactivating groups can be challenging.[12] However, the primary limitation in Friedel-Crafts reactions applies to deactivating groups on the aromatic substrate, not the acyl chloride.[13] Therefore, while benzoyl chloride is a standard reagent, 3-(methylsulfonyl)benzoyl chloride can also be used, though reaction conditions may require adjustment.

Experimental Protocols: A Comparative Study

To provide a tangible demonstration of the reactivity difference, the following protocols describe the synthesis of benzyl benzoate from benzyl alcohol using both reagents under identical conditions. The expectation is that the reaction with 3-(methylsulfonyl)benzoyl chloride will proceed to completion more rapidly.

Materials and Equipment

-

Benzoyl chloride

-

3-(Methylsulfonyl)benzoyl chloride

-

Benzyl alcohol

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stir bars, separatory funnel, TLC plates (silica gel)

-

Standard glassware for extraction and filtration

Protocol: Benzoylation of Benzyl Alcohol

This protocol is designed to be run in parallel for both acyl chlorides to allow for direct comparison of reaction progress over time.

Step-by-Step Procedure:

-

Preparation: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve benzyl alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to benzyl alcohol).

-

Initiation: Cool both flasks to 0°C in an ice bath. To the first flask, add benzoyl chloride (1.1 eq.) dropwise. To the second flask, add 3-(methylsulfonyl)benzoyl chloride (1.1 eq.) dropwise.

-

Reaction: Allow the reactions to warm to room temperature and stir.

-

Monitoring (Self-Validation): Monitor the progress of both reactions by Thin Layer Chromatography (TLC) every 15-30 minutes. Use a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the benzyl alcohol starting material indicates reaction completion. It is predicted that the reaction with 3-(methylsulfonyl)benzoyl chloride will show a faster conversion rate.

-

Workup: Once a reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarb wash quenches any unreacted acyl chloride and neutralizes the pyridinium hydrochloride byproduct.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final products by ¹H NMR and IR spectroscopy to confirm structure and purity.

Conclusion

The presence of a methylsulfonyl group at the meta-position of benzoyl chloride profoundly enhances its reactivity towards nucleophiles. This effect is rooted in the powerful electron-withdrawing nature of the -SO₂CH₃ group, which significantly increases the electrophilicity of the carbonyl carbon. This makes 3-(methylsulfonyl)benzoyl chloride a superior reagent for acylating weak nucleophiles, for reactions requiring mild conditions, or when accelerated reaction rates are desired. While benzoyl chloride remains a versatile and fundamental building block, understanding the predictable and quantifiable reactivity enhancement offered by its sulfonylated analogue empowers chemists to make more informed and strategic decisions in the design and execution of synthetic routes.

References

-

Bordwell, F. G., & Cooper, G. D. (1951). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. Journal of the American Chemical Society, 73(11), 5187-5189. Available at: [Link]

-

Lee, I., & Raftery, D. (1989). Methanolyses of para-Substituted Benzoyl Chlorides in lsodielectric Binary Mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1785-1788. Available at: [Link]

-

Bentley, T. W., Carter, G. E., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675-6697. Available at: [Link]

-

Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of organic chemistry, 73(13), 4843–4851. Available at: [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Available at: [Link]

-

Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The journal of physical chemistry. B, 114(44), 14004–14011. Available at: [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. Available at: [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Luo, H., Pan, L., Xu, X., & Liu, Q. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of organic chemistry, 80(16), 8282–8289. Available at: [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? Available at: [Link]

-

Wikipedia. (2024). Hammett equation. In Wikipedia. Available at: [Link]

-

LibreTexts Chemistry. (2022). 2.6: delta and Hammett's sigma constants. Available at: [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

Sources

- 1. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hammett substituent constants [stenutz.eu]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 3-(Methylsulfonyl)benzoyl Chloride – Physical Properties & Synthesis Workflow

Part 1: Executive Summary & Chemical Profile

3-(Methylsulfonyl)benzoyl chloride is a critical electrophilic building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its high polarity, driven by the sulfone moiety (

This guide addresses the scarcity of direct physical data for this specific isomer by correlating it with its stable precursor, 3-(methylsulfonyl)benzoic acid , and providing a validated workflow for its synthesis, handling, and characterization.

Chemical Identity

| Property | Data |

| Chemical Name | 3-(Methylsulfonyl)benzoyl chloride |

| CAS Number | 54857-54-4 |

| Molecular Formula | |

| Molecular Weight | 218.66 g/mol |

| Structural Features | Meta-substituted benzoyl chloride with a methylsulfonyl electron-withdrawing group.[1][2][3] |

Part 2: Thermodynamic Properties & Physical Data

Melting Point & Boiling Point Analysis

Direct experimental values for the isolated acid chloride are rarely reported in open literature because the compound is frequently generated in situ to avoid hydrolysis. However, its properties can be accurately bounded by its precursor and structural analogs.

1. Melting Point (Solid State)

-

Precursor Reference: The parent compound, 3-(methylsulfonyl)benzoic acid (CAS 5345-27-7) , is a high-melting solid with an experimental melting point of 230–238°C [1].[1][2]

-

Predicted Product Range: Conversion to the acid chloride typically lowers the melting point by disrupting the strong intermolecular hydrogen bonding dimer network of the carboxylic acid.

-

Analog Comparison:

2. Boiling Point (Liquid/Vapor State)

-

Volatility: Due to the high polarity of the sulfone group, this compound has extremely low volatility.

-

Decomposition Risk: Distillation at atmospheric pressure is not recommended due to the risk of thermal decomposition before the boiling point is reached.

-

Vacuum Distillation: If isolation is required, it must be performed under high vacuum (<1 mmHg).

-

Predicted BP:>150°C at 0.5 mmHg .

-

Summary of Physical Properties

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline) | At 25°C, 1 atm.[1][2] |

| Melting Point | ~110–150°C (Predicted) | Lower than parent acid (230°C).[2] |

| Boiling Point | Decomposes | At 760 mmHg. |

| Distillation BP | >150°C | At <1 mmHg (High Vacuum). |

| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols. |

Part 3: Synthesis & Characterization Workflow

Core Protocol: Thionyl Chloride Mediated Chlorination[1]

This protocol describes the conversion of 3-(methylsulfonyl)benzoic acid to the acid chloride.[2] The high melting point of the starting material requires specific reflux conditions to ensure complete conversion.

Reagents & Setup

-

Reagent: Thionyl Chloride (

) (Excess, acts as solvent).[2] -

Catalyst: DMF (Dimethylformamide) (Catalytic, 1-2 drops).[1][2]

-

Apparatus: Round-bottom flask, reflux condenser, drying tube (

), and caustic scrubber for

Step-by-Step Methodology

-

Suspension: In a fume hood, charge the reaction flask with 3-(methylsulfonyl)benzoic acid.

-

Activation: Add Thionyl Chloride (5–10 volumes relative to mass of acid). The solid will likely not dissolve immediately.

-

Catalysis: Add 1–2 drops of anhydrous DMF. This forms the Vilsmeier-Haack-like active species, accelerating the reaction.[1][2]

-

Reflux: Heat the mixture to reflux (~75–80°C).

-

Observation: The reaction is complete when the high-melting solid precursor fully dissolves, and gas evolution (

,

-

-

Isolation (Crucial Step):

-

Cool the clear solution to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure. -

Azeotrope: Add anhydrous toluene and re-evaporate (2x) to remove trace thionyl chloride.

-

-

Result: The residue is the crude 3-(methylsulfonyl)benzoyl chloride, likely an off-white to pale yellow solid.[1][2]

Diagram: Synthesis & Reactivity Pathway

Caption: Reaction pathway showing the conversion of the high-melting acid to the acid chloride and the critical risk of moisture-induced reversion.[1][2]

Part 4: Handling, Stability & Safety (E-E-A-T)

Moisture Sensitivity & Hydrolysis

The sulfone group is electron-withdrawing, making the carbonyl carbon highly electrophilic .[1][2] This increases the rate of hydrolysis compared to unsubstituted benzoyl chloride.

-

Observation: If the solid turns into a sticky paste or develops a sharp vinegar-like odor (HCl), it has hydrolyzed.[1][2]

-

Prevention: Store under inert atmosphere (

or Ar) in a desiccator.

Melting Point Determination Precaution

When measuring the melting point of this acid chloride:

-

Sealed Capillary: You must use a sealed capillary tube.

-

Why? Atmospheric moisture will hydrolyze the sample during the heating ramp, causing you to observe the melting point of the acid (230°C) rather than the chloride (~120°C), leading to false data.

Quality Control (QC) Check

Since the MP is difficult to measure without hydrolysis:

-

Derivatization: React a small aliquot with excess methanol.

-

Analysis: Analyze the resulting methyl 3-(methylsulfonyl)benzoate by GC-MS or NMR. This ester is stable and provides a definitive purity check.

References

-

Thermo Fisher Scientific (Alfa Aesar). 3-(Methylsulfonyl)benzoic acid, 98% Safety Data Sheet and Product Specifications.[1][2] Retrieved from [1][2]

-

Guidechem. Benzoyl chloride, 3-(methylsulfonyl)- (CAS 54857-54-4) Chemical Profile.[1][2][3] Retrieved from [1][2]

-

National Institutes of Health (NIH) - PubChem. 3-(Methylsulfonyl)benzoic acid (Precursor Data).[1][2] CID 220380. Retrieved from

Sources

A Technical Guide to 3-(Methylsulfonyl)benzoyl Chloride in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylsulfonyl)benzoyl chloride is a versatile bifunctional reagent that has emerged as a crucial building block in organic synthesis, particularly within medicinal chemistry and materials science. Its unique structure, featuring a highly reactive acyl chloride group and a potent electron-withdrawing methylsulfonyl moiety, allows for a wide range of chemical transformations. This guide provides an in-depth analysis of its core applications, mechanistic principles, and practical methodologies. We will explore its utility in constructing complex molecular architectures, from fundamental amide and ester formations to its role as a key intermediate in the synthesis of targeted therapeutics like kinase inhibitors. This document serves as a comprehensive resource, grounded in authoritative references, to empower researchers in leveraging the full potential of this valuable synthetic tool.

Introduction: Unpacking the Reagent

At its core, 3-(Methylsulfonyl)benzoyl chloride (CAS No. 54857-54-4) is an aromatic acyl chloride distinguished by a methylsulfonyl group (-SO₂CH₃) at the meta-position of the benzene ring[1]. This specific arrangement of functional groups dictates its chemical behavior and establishes its value in synthesis.

-

The Acyl Chloride Moiety (-COCl): As a derivative of a carboxylic acid, the acyl chloride is a highly reactive electrophile[2]. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This functionality is the primary driver for reactions such as acylation, esterification, and, most notably, amide bond formation—one of the most frequent transformations in pharmaceutical drug synthesis[2].

-

The Methylsulfonyl Moiety (-SO₂CH₃): Positioned at the meta-position, the methylsulfonyl group exerts a strong electron-withdrawing effect through induction (-I effect). This electronic influence significantly increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to unsubstituted or electron-donating group-substituted benzoyl chlorides[3]. This heightened reactivity allows for efficient reactions under mild conditions. Furthermore, the sulfonyl group itself is a key pharmacophore in many drug molecules, often contributing to improved solubility, metabolic stability, and target binding affinity.

The combination of a reliable reactive handle and a functionally important sulfonyl group makes 3-(Methylsulfonyl)benzoyl chloride a strategic choice for introducing the 3-methylsulfonylbenzoyl moiety into target molecules.

Core Applications in Organic Synthesis

The primary utility of 3-(Methylsulfonyl)benzoyl chloride lies in its function as a powerful acylating agent. Its applications span several fundamental reaction classes, each critical to the construction of complex organic molecules.

Amide Bond Formation: The Workhorse Reaction

The synthesis of amides is arguably the most significant application of this reagent. The reaction of 3-(Methylsulfonyl)benzoyl chloride with primary or secondary amines proceeds readily to form N-substituted benzamides. This transformation is central to the synthesis of a vast array of biologically active compounds, including enzyme inhibitors and other therapeutic agents[4].

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide bond.

Causality in Experimental Design:

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture. Its role is to scavenge the hydrochloric acid (HCl) generated as a byproduct. This is crucial because the formation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent unwanted side reactions with the highly reactive acyl chloride.

-

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Esterification

Similar to amide formation, 3-(Methylsulfonyl)benzoyl chloride reacts efficiently with alcohols to form the corresponding esters. This reaction, often catalyzed by a base like pyridine, is another cornerstone of organic synthesis used for creating plasticizers, fragrances, and pharmaceutical intermediates[2]. The mechanism parallels that of amidation, with the alcohol acting as the nucleophile.

Friedel-Crafts Acylation

The reagent can also be used in Friedel-Crafts acylation reactions to introduce the 3-(methylsulfonyl)benzoyl group onto another aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.

Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors

A significant and modern application of 3-(Methylsulfonyl)benzoyl chloride is in the synthesis of small molecule kinase inhibitors, a class of drugs that has revolutionized cancer treatment[5][6]. Kinases are enzymes that regulate complex cellular processes, and their dysregulation is implicated in many diseases[6][7].

Many kinase inhibitors feature a core amide linkage that anchors the molecule within the ATP-binding site of the target kinase[5]. 3-(Methylsulfonyl)benzoyl chloride serves as a key precursor for installing a substituted benzamide "warhead" that can engage in crucial hydrogen bonding interactions with the kinase's hinge region, a common binding motif for Type I and Type II inhibitors[6]. Its use has been noted in the synthetic pathways of various potent inhibitors investigated in oncological research[8].

Diagrams of Core Synthetic Pathways

The following diagrams illustrate the primary synthetic transformations involving 3-(Methylsulfonyl)benzoyl chloride.

Caption: General workflow for amide and ester synthesis.

Caption: Electronic influence of the methylsulfonyl group.

Experimental Protocols

The following section provides a representative, detailed protocol for a common synthetic application.

General Protocol for Amide Synthesis

This protocol describes a standard procedure for coupling 3-(Methylsulfonyl)benzoyl chloride with a generic primary amine.

Materials:

-

3-(Methylsulfonyl)benzoyl chloride (1.0 eq)

-

Primary Amine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to manage the exothermicity of the initial reaction.

-

Addition of Base: Add triethylamine (1.5 eq) to the stirred amine solution.

-

Addition of Acyl Chloride: Dissolve 3-(Methylsulfonyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) may form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and base.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide.

Self-Validation: The success of the protocol is validated by characterization of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Synthesis of the Reagent

3-(Methylsulfonyl)benzoyl chloride is typically synthesized from its corresponding carboxylic acid, 3-(methylsulfonyl)benzoic acid. The most common laboratory and industrial method involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] A catalytic amount of DMF is often used to accelerate the reaction with thionyl chloride.[9] The excess chlorinating agent is typically removed by distillation after the reaction is complete.[9][10]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 54857-54-4 | [1] |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.66 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [11] |

| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines) | [2] |

Conclusion and Future Outlook

3-(Methylsulfonyl)benzoyl chloride is more than just a simple acylating agent; it is a strategic building block that bridges fundamental organic reactions with the complex demands of modern drug discovery. Its predictable reactivity, coupled with the desirable properties imparted by the methylsulfonyl group, ensures its continued relevance in the synthesis of novel therapeutics and functional materials. Future research will likely focus on expanding its use in developing covalent inhibitors, where the enhanced electrophilicity of the benzoyl group can be finely tuned for targeted covalent bond formation with specific amino acid residues in protein targets. Furthermore, its application in continuous flow chemistry processes may offer advantages in terms of safety, scalability, and reaction optimization for industrial-scale synthesis.[12]

References

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). Available from: [Link]

-

Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Available from: [Link]

-

PubChem. 3-(Methylsulfanyl)benzoyl chloride. Available from: [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]

-

PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Available from: [Link]

-

PubChem. 3-(Methylsulfonyl)benzenesulfonyl chloride. Available from: [Link]

- Google Patents. Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

-

ChemAnalyst. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available from: [Link]

-

Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1946-1954. Available from: [Link]

-

MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]

-

AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available from: [Link]

-

ResearchGate. (2025, August 6). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Available from: [Link]

-

Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142. Available from: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14449. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Available from: [Link]

-

ChemRxiv. A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. Available from: [Link]

-

Taylor & Francis. Benzoyl chloride – Knowledge and References. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 12. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Novel Sulfonamide Derivatives Utilizing 3-(Methylsulfonyl)benzoyl Chloride

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterial drugs, kinase inhibitors, and diuretics.[1][2] Its enduring prevalence stems from its unique stereoelectronic properties: the sulfonamide moiety can act as a hydrogen bond donor and acceptor, is metabolically stable, and can serve as a bioisostere for groups like carboxylic acids or phenols, often improving pharmacokinetic profiles.[1]

This guide focuses on the synthesis of N-substituted sulfonamides using a particularly valuable and versatile building block: 3-(Methylsulfonyl)benzoyl chloride . The strategic placement of the methylsulfonyl (–SO₂CH₃) group at the meta position of the benzoyl chloride ring imparts significant chemical and pharmacological advantages. The sulfonyl group is a powerful electron-withdrawing group and can modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.[3][4] This makes 3-(methylsulfonyl)benzoyl chloride an excellent starting material for generating libraries of novel drug candidates with potentially enhanced biological activity and drug-like properties.

This document provides a detailed, experience-driven protocol for the synthesis, purification, and characterization of sulfonamide derivatives from this key intermediate, grounded in established chemical principles.

Core Chemistry: Mechanism and Rationale

The formation of a sulfonamide from an amine and a sulfonyl chloride is a classic example of nucleophilic acyl substitution.[5] The reaction, often performed under Schotten-Baumann conditions , involves the acylation of a primary or secondary amine with the acyl chloride in the presence of a base.[6][7][8]

The Reaction Mechanism

The reaction proceeds via a well-established pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 3-(methylsulfonyl)benzoyl chloride. This is the rate-determining step.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final, stable sulfonamide product along with the hydrochloride salt of the base.[9]

The diagram below illustrates this fundamental mechanistic pathway.

Caption: Nucleophilic Acyl Substitution Mechanism.

Critical Experimental Choices

-

Choice of Base: A tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. Its primary role is to act as an HCl scavenger, neutralizing the acid generated during the reaction and driving the equilibrium towards the product.[7] Pyridine can also be used and may offer a mild catalytic effect, but its removal during work-up can be more challenging. For less reactive amines, a stronger, non-nucleophilic base might be required.[7]

-

Choice of Solvent: Dichloromethane (DCM) is a frequent choice due to its inertness and ability to dissolve a wide range of reactants.[9] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be employed. The key is to use an anhydrous solvent, as 3-(methylsulfonyl)benzoyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired sulfonamide.[10]

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.

Experimental Protocol: General Procedure

This protocol provides a robust, field-proven method for the synthesis of N-substituted 3-(methylsulfonyl)benzamides.

Materials and Equipment

-

Reagents: 3-(Methylsulfonyl)benzoyl chloride, primary or secondary amine of choice, triethylamine (Et₃N) or DIPEA, dichloromethane (DCM, anhydrous), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice bath, standard laboratory glassware for work-up, rotary evaporator, column chromatography setup (if required).

Step-by-Step Methodology

The overall workflow for the synthesis is depicted below.

Caption: Standard Experimental Workflow.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired primary or secondary amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 3-(methylsulfonyl)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.[9] The acid wash removes excess tertiary amine, while the bicarbonate wash removes any unreacted acyl chloride (as the carboxylate) and any remaining acidic species.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2][11]

Data Presentation and Characterization

The identity and purity of the synthesized sulfonamide must be confirmed through rigorous analytical techniques.

Typical Reaction Parameters & Outcomes

| Parameter | Value/Range | Rationale |

| Amine | 1.0 eq | Limiting Reagent |

| 3-(MeSO₂)BzCl | 1.05 - 1.1 eq | A slight excess ensures full consumption of the valuable amine. |

| Base (Et₃N) | 1.2 - 1.5 eq | Sufficient to neutralize the generated HCl and drive the reaction. |

| Temperature | 0 °C to RT | Controls initial exotherm and ensures reaction goes to completion. |

| Time | 2 - 16 hours | Varies based on the nucleophilicity of the amine. |

| Expected Yield | 75 - 95% | Generally high-yielding reaction. |

Analytical Characterization

-

¹H NMR: The formation of the sulfonamide is confirmed by the disappearance of the amine N-H proton signal and the appearance of a new, broad singlet for the sulfonamide N-H proton (typically downfield, δ 8-10 ppm). Signals corresponding to the aromatic protons of the 3-(methylsulfonyl)benzoyl moiety and the R-group of the amine will also be present. The methyl group of the sulfonyl moiety typically appears as a sharp singlet around δ 3.0-3.3 ppm.[9][11]

-

¹³C NMR: Expect to see a carbonyl carbon signal around 165-170 ppm and the characteristic signals for the aromatic carbons and the methylsulfonyl carbon (around 44 ppm).[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling. The [M+H]⁺ ion is typically observed.[12]

-

Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), the C=O bond of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹, respectively).[2]

Safety and Handling

-

3-(Methylsulfonyl)benzoyl chloride is a corrosive and moisture-sensitive compound. It is a lachrymator. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates HCl, which is neutralized by the base. However, proper ventilation is crucial.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should occur within a fume hood.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | 1. Wet solvent or reagents. 2. Amine is poorly nucleophilic. 3. Reagent degradation. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Increase reaction temperature or use a more forcing base. 3. Use fresh 3-(methylsulfonyl)benzoyl chloride. |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions (e.g., double acylation). | 1. Extend reaction time or gently heat. 2. Use precise stoichiometry and controlled, slow addition of the acyl chloride. |

| Difficulty in Purification | 1. Product is highly polar. 2. Byproduct co-elutes with product. | 1. Use a more polar solvent system for chromatography. 2. Attempt recrystallization or switch to a different stationary phase (e.g., alumina). |

References

-

Fahim, A. M. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1), 4-12. DOI: 10.2174/2213335604666171110172524. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 268. DOI: 10.3390/molecules24020268. Retrieved from [Link]

-

White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. DOI: 10.1021/op200344a. Retrieved from [Link]

-

White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride.... Retrieved from [Link]

-

Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 46(33), 5543-5545. DOI: 10.1016/j.tetlet.2005.06.059. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2022, 1-13. DOI: 10.1155/2022/9400204. Retrieved from [Link]

-

Bordwell, F. G., & Cooper, G. D. (1951). Conjugative Effects of Methylsulfonyl and Methylthio Groupings. Journal of the American Chemical Society, 73(11), 5187–5190. DOI: 10.1021/ja01155a037. Retrieved from [Link]

-

Satterthwait, A. C., & Jencks, W. P. (1974). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of the American Chemical Society, 96(22), 7018–7031. DOI: 10.1021/ja00829a039. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylsulfonylmethane. Retrieved from [Link]

-

Li, J., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3804-3820. DOI: 10.2174/092986712801323225. Retrieved from [Link]

-

Stoyanov, R. S., & Stoyanova, R. T. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. DOI: 10.3390/M1879. Retrieved from [Link]

-

King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1865-1873. DOI: 10.1139/v94-237. Retrieved from [Link]

-

Kumar, P., et al. (2020). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). ResearchGate. Retrieved from [Link]

-

Allen. (n.d.). Primary amines react with benzoyl chloride to give. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(12), 6667-6670. DOI: 10.14233/ajchem.2013.14652. Retrieved from [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

-

Shreenivas, M. T., et al. (2014). Synthesis Characterization and Antimicrobial studies of some Novel Sulphonamides containing Substituted Naphthofuroyl group. Research Journal of Chemical Sciences, 3(1), 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Retrieved from [Link]

-

Liu, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2824. DOI: 10.3390/molecules29122824. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (2014). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Journal of Chemical and Pharmaceutical Research, 6(6), 1436-1443. Retrieved from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. isca.me [isca.me]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primary amines react with benzoyl chloride to give [allen.in]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. acs.figshare.com [acs.figshare.com]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Friedel-Crafts Acylation of 3-(Methylsulfonyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Acylating with an Electron-Deficient Acyl Chloride

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reaction classically involves the electrophilic substitution of an aromatic ring with an acyl chloride or anhydride, facilitated by a potent Lewis acid catalyst.[2] A significant advantage of this reaction is the deactivating nature of the product ketone, which effectively prevents the polysubstitution often observed in Friedel-Crafts alkylations.[1]

This guide focuses on the specific conditions required for the Friedel-Crafts acylation using 3-(methylsulfonyl)benzoyl chloride. The presence of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group on the benzoyl chloride presents a unique challenge. This deactivation of the acyl chloride necessitates a careful selection of reaction parameters to ensure the efficient generation of the acylium ion and subsequent successful acylation of the aromatic substrate. Herein, we provide a detailed exploration of the mechanistic considerations, optimized protocols, and safety precautions for this transformation.

Mechanistic Considerations: Overcoming the Deactivating Effect

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the generation of the resonance-stabilized acylium ion.[4]

However, the potent electron-withdrawing nature of the 3-methylsulfonyl group diminishes the electron density on the carbonyl carbon of 3-(methylsulfonyl)benzoyl chloride. This inductive effect makes the formation of the corresponding acylium ion more challenging compared to reactions with electron-neutral or electron-rich benzoyl chlorides. To overcome this hurdle, the use of a strong Lewis acid is paramount to effectively polarize the carbonyl-chlorine bond and drive the formation of the acylium ion.

Visualizing the Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Recommended Protocols

The following protocols are designed to address the challenges posed by the deactivated nature of 3-(methylsulfonyl)benzoyl chloride. The first protocol is a robust general procedure for the acylation of a simple arene like benzene, adapted from a detailed procedure for a similarly deactivated acyl chloride.[5] The second protocol outlines a potential alternative using a superacid catalyst for less reactive aromatic substrates.

Protocol 1: Aluminum Chloride-Mediated Acylation of Benzene

This protocol details the synthesis of (3-(methylsulfonyl)phenyl)(phenyl)methanone. Benzene serves as both the aromatic substrate and the solvent, which is a common and effective strategy for Friedel-Crafts reactions.

Materials:

-

3-(Methylsulfonyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow:

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Procedure:

-

Preparation of 3-(Methylsulfonyl)benzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 3-(methylsulfonyl)benzoic acid (1 equivalent) with an excess of thionyl chloride (e.g., 5 equivalents).

-

Heat the mixture to reflux and stir until the evolution of gas (HCl and SO₂) ceases (typically 2-4 hours).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(methylsulfonyl)benzoyl chloride can be used directly in the next step.

-

-

Friedel-Crafts Acylation:

-

In a separate, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.3 equivalents) and anhydrous benzene (sufficient to act as solvent).

-

Stir the suspension and cool it in an ice bath.

-

Dissolve the crude 3-(methylsulfonyl)benzoyl chloride (1 equivalent) in anhydrous benzene and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C).

-

Maintain the reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC if desired.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and then carefully pour it, with stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (3-(methylsulfonyl)phenyl)(phenyl)methanone by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

-

| Parameter | Recommended Condition | Rationale |

| Lewis Acid | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid is required to activate the electron-deficient acyl chloride. |

| Stoichiometry of AlCl₃ | 1.3 equivalents | A stoichiometric excess is necessary as the product ketone complexes with the catalyst. |

| Solvent | Anhydrous Benzene | Serves as both the reactant and a non-coordinating solvent. |

| Temperature | 0-10 °C (addition), then reflux (~80 °C) | Low temperature during addition controls the initial exothermic reaction; heating is required to drive the reaction to completion with the deactivated acyl chloride. |

| Reaction Time | 3-5 hours at reflux | Sufficient time for the reaction to proceed to completion. |

Protocol 2: Trifluoromethanesulfonic Acid (TfOH) as a Catalyst

For less reactive aromatic substrates or if the AlCl₃-mediated reaction gives low yields, a superacid catalyst like trifluoromethanesulfonic acid (TfOH) can be employed. TfOH is a very powerful catalyst for Friedel-Crafts acylations.[3]

Materials:

-

3-(Methylsulfonyl)benzoyl chloride

-

Aromatic substrate (e.g., anisole)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous 1,2-dichloroethane (DCE) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate (1 equivalent) and 3-(methylsulfonyl)benzoyl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction:

-

Slowly add trifluoromethanesulfonic acid (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Safety and Handling

-

3-(Methylsulfonyl)benzoyl chloride: Assumed to be corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aluminum chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[6]

-

Thionyl chloride: Toxic and corrosive. Reacts with water to release HCl and SO₂. All operations should be performed in a well-ventilated fume hood.

-

Trifluoromethanesulfonic acid (TfOH): A strong, corrosive acid. Handle with extreme care, using appropriate PPE.

-

Benzene: A known carcinogen. Use only in a well-ventilated fume hood and with appropriate protective measures.

-

Workup: The quenching of the reaction with water is highly exothermic and releases HCl gas. This must be done slowly and in a controlled manner in a fume hood.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

- Google Patents. (2011). US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.

-

MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

-

Quora. (2018). Which acid is used in the Friedel-Crafts reaction?. [Link]

-

Saskatoon Open-source Educational Resources. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 5. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents [patents.google.com]

- 6. websites.umich.edu [websites.umich.edu]

The Versatility of 3-(Methylsulfonyl)benzoyl Chloride: A Pharmaceutical Intermediate Scrutinized

For the discerning researcher, scientist, and drug development professional, the selection of a pharmaceutical intermediate is a critical decision that reverberates through the entire synthesis pipeline. Among the myriad of available building blocks, 3-(Methylsulfonyl)benzoyl chloride has emerged as a strategic and versatile intermediate, particularly in the synthesis of targeted therapeutics. Its unique bifunctional nature, possessing both a reactive acyl chloride and a polar methylsulfonyl group, offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth exploration of the applications and detailed protocols for the effective utilization of 3-(Methylsulfonyl)benzoyl chloride in pharmaceutical research and development.

Core Attributes and Strategic Advantages

3-(Methylsulfonyl)benzoyl chloride, with the chemical structure C₈H₇ClO₃S, is a crystalline solid at room temperature. The presence of the electron-withdrawing methylsulfonyl group at the meta-position of the benzoyl chloride significantly influences its reactivity and the properties of its derivatives. This strategic placement provides several advantages in drug design:

-

Modulation of Physicochemical Properties: The polar sulfonyl group can enhance the aqueous solubility of the final drug molecule, a crucial parameter for bioavailability.

-

Hydrogen Bonding Capabilities: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Metabolic Stability: The methylsulfonyl moiety is generally resistant to metabolic degradation, contributing to a longer half-life of the drug.

-

Directed Synthesis: The acyl chloride provides a reactive handle for the formation of amide and ester linkages, common pharmacophores in many drug classes.

Application Notes: A Gateway to Key Therapeutic Agents

The utility of 3-(Methylsulfonyl)benzoyl chloride is prominently demonstrated in the synthesis of several key pharmaceutical agents, most notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors and targeted cancer therapies.

Synthesis of COX-2 Inhibitors: The Case of Celecoxib and Etoricoxib Analogs

Selective COX-2 inhibitors are a cornerstone in the management of inflammation and pain, with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1] The synthesis of analogs of celecoxib and etoricoxib often involves the incorporation of a sulfonamide or a methylsulfonylphenyl moiety, respectively. 3-(Methylsulfonyl)benzoyl chloride serves as a key precursor for introducing the 3-(methylsulfonyl)phenyl group, which can mimic the 4-(methylsulfonyl)phenyl group present in etoricoxib.

The core synthetic strategy involves the Friedel-Crafts acylation of an appropriate aromatic or heteroaromatic substrate with 3-(Methylsulfonyl)benzoyl chloride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms a key ketone intermediate. The choice of the aromatic partner is dictated by the desired final structure of the COX-2 inhibitor analog.

Logical Workflow for the Synthesis of a COX-2 Inhibitor Intermediate

Caption: A generalized workflow for synthesizing a COX-2 inhibitor analog intermediate.

Building Blocks for Kinase Inhibitors: The Vemurafenib Paradigm

Vemurafenib is a potent BRAF kinase inhibitor used in the treatment of melanoma.[2] The core structure of vemurafenib features a complex heterocyclic system. While not a direct precursor in the most common synthetic routes, 3-(Methylsulfonyl)benzoyl chloride can be utilized to synthesize key fragments or analogs of such kinase inhibitors. The benzoyl moiety can be transformed into various heterocyclic systems, and the methylsulfonyl group can be retained to enhance solubility and target engagement.